Abz-LFK(Dnp)-OH
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Overview
Description
Abz-LFK(Dnp)-OH is a fluorescent resonance energy transfer (FRET) substrate used in various biochemical assays. It consists of an aminoacylbenziminosulfosuccinic acid (Abz) group and a dinitrophenyl (Dnp) group, which are connected by a peptide sequence. This compound is particularly useful in studying enzyme kinetics and protease activity due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Abz-LFK(Dnp)-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added stepwise, with each addition followed by deprotection and coupling reactions. The Abz and Dnp groups are introduced at specific stages of the synthesis. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The use of advanced purification techniques, such as preparative HPLC, ensures high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Abz-LFK(Dnp)-OH primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between the Abz and Dnp groups results in the release of fluorescent products.
Common Reagents and Conditions
Reagents: Proteases (e.g., cathepsin B, sortase A)
Conditions: Aqueous buffer solutions, pH 7.4, 37°C
Major Products Formed
The hydrolysis of this compound by proteases results in the release of aminoacylbenziminosulfosuccinic acid (Abz-SAS) and dinitrophenyl (Dnp), both of which can be detected by their fluorescent properties .
Scientific Research Applications
Abz-LFK(Dnp)-OH is widely used in scientific research for:
Enzyme Kinetics: Studying the activity and specificity of proteases.
Drug Discovery: Screening for protease inhibitors.
Biological Research: Investigating protease functions in various biological processes.
Medical Research: Developing diagnostic assays for diseases involving protease activity.
Mechanism of Action
The mechanism of action of Abz-LFK(Dnp)-OH involves the cleavage of the peptide bond by proteases. The Abz group acts as a donor fluorophore, while the Dnp group serves as a quencher. Upon cleavage, the fluorescence of the Abz group is unquenched, allowing for the detection of protease activity .
Comparison with Similar Compounds
Similar Compounds
Abz-GIVRAK(Dnp): Another FRET substrate used for studying cathepsin B activity.
Abz-LPETG(Dnp): Used for studying sortase A activity.
Uniqueness
Abz-LFK(Dnp)-OH is unique due to its specific peptide sequence, which makes it suitable for studying a distinct set of proteases. Its high selectivity and sensitivity make it a valuable tool in biochemical assays.
Properties
Molecular Formula |
C34H41N7O9 |
---|---|
Molecular Weight |
691.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-6-(2,4-dinitroanilino)hexanoic acid |
InChI |
InChI=1S/C34H41N7O9/c1-21(2)18-28(38-31(42)24-12-6-7-13-25(24)35)32(43)39-29(19-22-10-4-3-5-11-22)33(44)37-27(34(45)46)14-8-9-17-36-26-16-15-23(40(47)48)20-30(26)41(49)50/h3-7,10-13,15-16,20-21,27-29,36H,8-9,14,17-19,35H2,1-2H3,(H,37,44)(H,38,42)(H,39,43)(H,45,46)/t27-,28-,29-/m0/s1 |
InChI Key |
VIJDOWIGLQWTPK-AWCRTANDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3=CC=CC=C3N |
Origin of Product |
United States |
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